2-[(Quinazolin-4-yl)amino]cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[(Quinazolin-4-yl)amino]cyclobutan-1-ol” is a compound that contains a quinazolin-4-yl group attached to a cyclobutan-1-ol via an amino group . Quinazolinones, which are part of the compound’s structure, have broad applications in the biological, pharmaceutical, and material fields .
Synthesis Analysis
The synthesis of quinazolin-4(1H)-ones, which are part of the compound’s structure, has been widely studied. A novel and highly efficient copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines for the synthesis of quinazolin-4(1H)-ones has been proposed . This synthetic route can be useful for the construction of quinazolin-4(1H)-one frameworks .
Chemical Reactions Analysis
Quinazolinones, which are part of the compound’s structure, have been studied for their chemical reactions. The reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction of 4(3H)-quinazolinones with metal ions, Mannich reaction, cycloaddition reaction as well as other reagents were discussed .
Scientific Research Applications
Antimicrobial and Biofilm Inhibition Effects
Quinazolin-4-ones, a class of compounds to which “2-[(Quinazolin-4-yl)amino]cyclobutan-1-ol” belongs, have been synthesized to combat antibiotic resistance . Certain compounds in this class have shown broad-spectrum antimicrobial properties and have been found safe on human cell lines . Notably, some of these compounds have demonstrated the ability to inhibit biofilm formation in Pseudomonas aeruginosa, a common pathogen .
Anti-proliferative Activities
Quinazolin-4-ones have been evaluated for their anti-proliferative activities against various human cancer cell lines . This includes glioblastoma, pancreatic adenocarcinoma, chronic myeloid leukemia, colorectal carcinoma, lung carcinoma, acute lymphoblastic leukemia, acute myeloid leukemia, and non-Hodgkin lymphoma .
Antifungal Properties
Quinazolin-4-ones have been reported to possess antifungal properties . This makes them potential candidates for the development of new antifungal drugs.
Anti-inflammatory Properties
Quinazolin-4-ones have shown anti-inflammatory properties . This suggests their potential use in the treatment of inflammatory diseases.
Anticonvulsant Properties
Quinazolin-4-ones have demonstrated anticonvulsant properties . This indicates their potential use in the management of seizure disorders.
Anticancer Properties
Quinazolin-4-ones have shown anticancer properties . They have been used in the synthesis of diverse molecules with physiological significance and pharmacological utilization.
Antibacterial Properties
Quinazolin-4-ones have exhibited antibacterial properties . This makes them potential candidates for the development of new antibacterial agents.
Anti-HIV Properties
Quinazolin-4-ones have demonstrated anti-HIV properties . This suggests their potential use in the treatment of HIV infections.
Future Directions
The future directions for “2-[(Quinazolin-4-yl)amino]cyclobutan-1-ol” could involve further studies on its synthesis, properties, and potential applications. Given the broad applications of quinazolinones in the biological, pharmaceutical, and material fields , there could be potential for “this compound” in these areas.
Mechanism of Action
Target of Action
The primary targets of 2-[(Quinazolin-4-yl)amino]cyclobutan-1-ol are bacterial cells, particularly Pseudomonas aeruginosa . This compound is part of a broader class of quinazolinone derivatives, which have been found to exhibit broad-spectrum antimicrobial activity .
Mode of Action
This compound interacts with its targets by inhibiting biofilm formation in Pseudomonas aeruginosa . This inhibition occurs at sub-minimum inhibitory concentrations (sub-MICs), indicating that the compound can effectively disrupt biofilm formation at relatively low concentrations .
Biochemical Pathways
The action of this compound affects several biochemical pathways in Pseudomonas aeruginosa. It decreases cell surface hydrophobicity, which compromises bacterial cell adhesion . Additionally, it curtails the production of exopolysaccharides, a major component of the matrix binding biofilm components together . It also impedes the twitching motility of Pseudomonas cells, a trait that enhances the cells’ pathogenicity and invasion potential .
Pharmacokinetics
Given its effectiveness at sub-mics, it can be inferred that the compound has good bioavailability .
Result of Action
The result of the action of this compound is the inhibition of biofilm formation and the suppression of other virulence factors in Pseudomonas aeruginosa . This leads to a decrease in the pathogenicity and invasion potential of the bacteria .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the compound’s effectiveness at sub-MICs suggests that it can exert its antimicrobial effects in a variety of environments .
properties
IUPAC Name |
2-(quinazolin-4-ylamino)cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c16-11-6-5-10(11)15-12-8-3-1-2-4-9(8)13-7-14-12/h1-4,7,10-11,16H,5-6H2,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZKOMOCXOQJJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC2=NC=NC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.